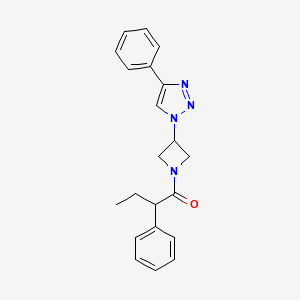

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Triazolylazetidinone involves several steps. One common approach is the reaction between p-hydroxy benzaldehyde and phenyl hydrazine to form the core triazole ring. Subsequent modifications yield the final compound. Spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS, confirm the identity of the synthesized compound .

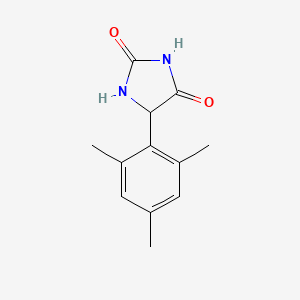

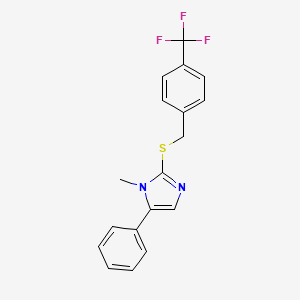

Molecular Structure Analysis

The molecular structure of Triazolylazetidinone consists of a central azetidinone ring linked to a triazole ring. The phenyl groups contribute to its aromatic character. The proton NMR spectrum reveals distinct signals corresponding to different protons in the molecule .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market . Therefore, “2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one” could potentially be used in the development of new drugs.

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic methodologies .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can be used to create complex structures at the molecular level.

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together.

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used to study biological systems using the tools and methods of chemistry.

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems.

Materials Science

1,2,3-triazoles are used in materials science . They can be used to create materials with unique properties.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the proliferation of certain cancer cells by inducing apoptosis .

Biochemical Pathways

Compounds with similar structures have been shown to interact with β-tubulin via h-bonding with numerous amino acids , which could potentially disrupt microtubule dynamics and inhibit cell division.

Pharmacokinetics

Similar compounds have shown effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the proliferation of certain cancer cells by inducing apoptosis . This is achieved through the interaction of the compound with its targets, leading to changes in cellular processes such as cell division.

Eigenschaften

IUPAC Name |

2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQENJVMXMQSKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)

![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)